molecular formula C11H13ClN2O B8294762 2-(((4-Chloro-m-tolyl)oxy)methyl)-2-imidazoline

2-(((4-Chloro-m-tolyl)oxy)methyl)-2-imidazoline

Cat. No.: B8294762
M. Wt: 224.68 g/mol
InChI Key: OOIZNXXQWCGBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-Chloro-m-tolyl)oxy)methyl)-2-imidazoline is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-[(2-chloro-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H13ClN2O/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11/h2-3,6H,4-5,7H2,1H3,(H,13,14)

InChI Key

OOIZNXXQWCGBAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=NCCN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 36.3 g of 4-chloro-m-tolyloxyacetonitrile, 46.6 g of ethylenediamine p-toluenesulfonate and 150 ml of 1,2-dichlorobenzene was heated with stirring in a 500 ml round-bottomed three-necked flask at reflux under a small flow of nitrogen for 1.5 hours, essentially as described in U.S. Pat. No. 3,449,356. The reaction mixture was cooled, diluted with methylene chloride and the solids filtered off. The solids were slurried in water and then basified with 5 normal (N) sodium hydroxide and then filtered. The solids were washed well with water and dried to obtain 42.0 g of the crude product, m.p. 91°-95° C. A 19.5 g portion of the crude product was put in solution in approximately 150 ml of boiling toluene, treated with activated charcoal and filtered. The filtrate was cooled and then filtered, which gave 14.7 g of purified 2-(((4-chloro-m-tolyl)oxy)methyl)-2-imidazoline, m.p. 90°-92° C.
Name
4-chloro-m-tolyloxyacetonitrile
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36.3 g
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reactant
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46.6 g
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150 mL
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reactant
Reaction Step One
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crude product
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reactant
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reactant
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0 (± 1) mol
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150 mL
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